![molecular formula C19H15F2N3OS B6568032 3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946294-83-3](/img/structure/B6568032.png)
3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
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Overview
Description
The compound “3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecule also contains two fluorophenyl groups and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring, fluorophenyl groups, and benzamide group are key structural features . The exact 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, solubility, and NMR data, are not provided in the available resources. These properties can be determined experimentally or predicted using computational chemistry methods .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are exceptionally mild and functional group tolerant .
Synthesis of Liquid Crystalline Compounds
The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Leukotriene B4 Receptor Agonists
It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Antitumor Activity
Although not directly related to the compound , similar structures have been synthesized and screened for antitumor activity .
Hydromethylation Sequence
The compound could potentially be used in a hydromethylation sequence , which was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Protodeboronation in Total Synthesis
The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Future Directions
The compound could be further investigated for its potential biological activities, such as anticancer properties . Additionally, modifications of the compound could be explored to enhance its activity or alter its properties. Further studies could also focus on its synthesis, aiming to improve yield or simplify the process .
properties
IUPAC Name |
3-fluoro-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c20-14-6-4-12(5-7-14)17-16(24-8-9-26-19(24)23-17)11-22-18(25)13-2-1-3-15(21)10-13/h1-7,10H,8-9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKJVEBYPXFNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide |
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